![molecular formula C9H11N3 B8735696 2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8735696.png)
2-propyl-1H-imidazo[4,5-b]pyridine
Overview
Description
2-propyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and significant pharmacological potential. The structural resemblance between imidazopyridines and purines has prompted extensive research into their therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propyl-1H-imidazo[4,5-b]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. One-pot reactions using primary amines and aldehydes have also been reported . The reaction conditions often include the use of catalysts to facilitate the formation of the imidazo[4,5-b]pyridine skeleton .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-propyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine scaffold .
Scientific Research Applications
2-propyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Mechanism of Action
The mechanism of action of 2-propyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it modulates the activity of the receptor, enhancing the inhibitory effects of GABA neurotransmission . Additionally, its role as a proton pump inhibitor involves the inhibition of the H+/K+ ATPase enzyme, reducing gastric acid secretion .
Comparison with Similar Compounds
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Comparison: While all these compounds share the imidazopyridine core structure, they differ in the position of the nitrogen atoms and the substituents attached to the rings. 2-propyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-propyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H11N3/c1-2-4-8-11-7-5-3-6-10-9(7)12-8/h3,5-6H,2,4H2,1H3,(H,10,11,12) |
InChI Key |
QDDCHASDSHHKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
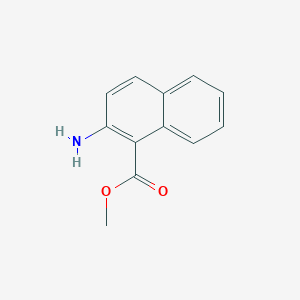
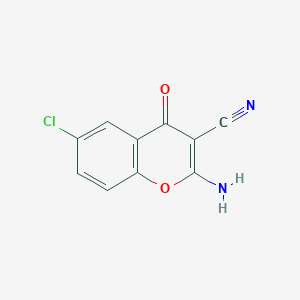

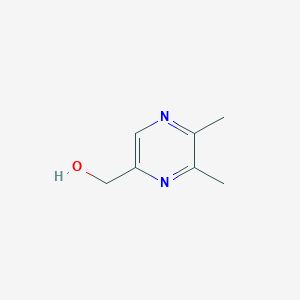
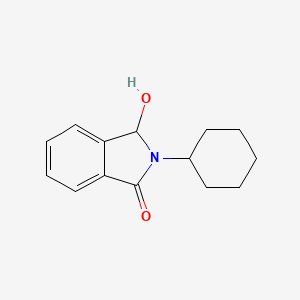
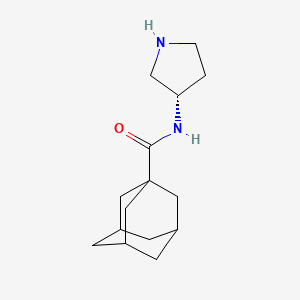
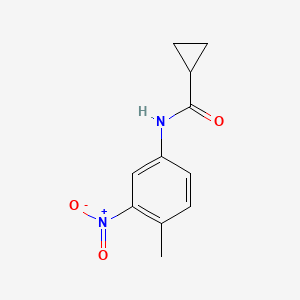


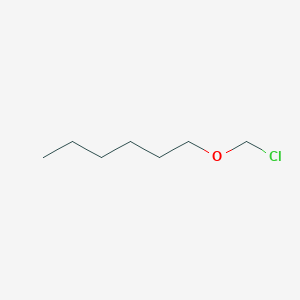
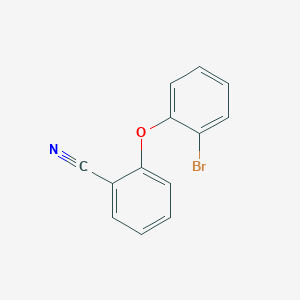
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B8735701.png)
![5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE](/img/structure/B8735706.png)

